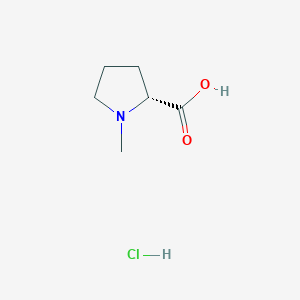
(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
“®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride” appears to be a chemical compound. Pyrrolidine is a cyclic secondary amine, and carboxylic acids are organic compounds that contain a carboxyl group. The “®” denotes the configuration of the chiral center in the molecule.
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a pyrrolidine derivative with a carboxylic acid or its derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound like this would include a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a methyl group (-CH3) attached to the pyrrolidine ring. The hydrochloride indicates that it is a salt formed with hydrochloric acid.Chemical Reactions Analysis
As an amine and a carboxylic acid, this compound could participate in various chemical reactions. It could act as a base in an acid-base reaction, or the carboxylic acid group could react with other compounds in condensation reactions, among others.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, as a salt, it would likely be solid at room temperature and soluble in water. The presence of the carboxylic acid group could also affect its acidity.Aplicaciones Científicas De Investigación
-
Application in Photovoltaic Devices
- Field : Materials Science
- Summary : Tin oxide (SnO2) nanocrystals are synthesized using an aromatic amino acid ester hydrochloride in solution synthesis . These nanocrystals are used in perovskite solar cells (PSCs), an emerging renewable energy technology .
- Methods : The synthesis involves the use of an aromatic organic ligand and Sn (IV) salt in an aqueous solution . The use of an aromatic amino acid ester hydrochloride allows the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .
- Results : The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture . They were used to produce a SnO2 nanoparticle film to serve as an electron transport layer (ETL) for PSCs .
-
Application in Biomedical Field
- Field : Biomedical Applications
- Summary : Ionic liquids (ILs), which can include various types of hydrochlorides, have advanced applications in drug delivery, biosensing, biotechnology, and cosmetics .
- Methods : ILs are used in formulation development of biochemical materials . They are used to enhance the solubility of pharmaceutical actives, which is a major concern in the pharmaceutical industry .
- Results : The use of ILs has been shown to enhance in vitro release of actives . They also prevent biofilm formation, a major factor for antimicrobial resistance in the body .
-
Application in Dermatology
- Field : Dermatology
- Summary : Hypochlorous acid, a type of hydrochloride, has various applications in dermatology, including infection prevention, wound care and scar management, inflammatory modulation, treatment in atopic dermatitis and pruritus .
- Methods : The specific methods of application vary depending on the specific use case .
- Results : Emerging research has discussed potential applications in acne vulgaris, seborrheic dermatitis, and tumor suppression .
-
Application in Agriculture
- Field : Agriculture
- Summary : Certain hydrochlorides are used as pesticides and herbicides . They are effective in controlling a variety of pests and weeds, contributing to increased crop yield .
- Methods : These hydrochlorides are typically applied to the soil or sprayed directly onto the crops . The specific application method depends on the type of pest or weed being targeted .
- Results : The use of these hydrochlorides has been shown to effectively control pests and weeds, leading to increased crop yield .
-
Application in Agriculture
- Field : Agriculture
- Summary : Certain hydrochlorides are used as pesticides and herbicides . They are effective in controlling a variety of pests and weeds, contributing to increased crop yield .
- Methods : These hydrochlorides are typically applied to the soil or sprayed directly onto the crops . The specific application method depends on the type of pest or weed being targeted .
- Results : The use of these hydrochlorides has been shown to effectively control pests and weeds, leading to increased crop yield .
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The future directions for a compound like this would depend on its applications. It could be studied for potential uses in various fields, such as pharmaceuticals or materials science.
Please note that this is a general analysis based on the name of the compound and does not include specific information from relevant papers, as I was unable to find specific papers on this compound. For a detailed and accurate analysis, please consult relevant scientific literature or a chemistry professional.
Propiedades
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)




![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)






![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)
